molecular formula C12H10ClN B6340702 3-(5-Chloro-2-methylphenyl)pyridine CAS No. 1214382-83-8

3-(5-Chloro-2-methylphenyl)pyridine

Cat. No.: B6340702
CAS No.: 1214382-83-8
M. Wt: 203.67 g/mol
InChI Key: RXFHAPFVEJRHPT-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methylphenyl)pyridine is a chemical compound with the molecular formula C12H10ClN and a molecular weight of 203.67 g/mol . This compound features a pyridine ring linked to a 5-chloro-2-methylphenyl group, making it a valuable scaffold in organic synthesis and medicinal chemistry research. Its structure suggests potential utility as a building block for the development of pharmaceuticals and other complex molecules. Researchers employ this compound strictly as a intermediate or reference standard in laboratory settings. The provided CAS Number 1214382-83-8 is a unique identifier for this substance . This product is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for ingestion or application to humans or animals.

Properties

IUPAC Name

3-(5-chloro-2-methylphenyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c1-9-4-5-11(13)7-12(9)10-3-2-6-14-8-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFHAPFVEJRHPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101292815
Record name 3-(5-Chloro-2-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214382-83-8
Record name 3-(5-Chloro-2-methylphenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214382-83-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chloro-2-methylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101292815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the most widely used method for constructing the biaryl bond in 3-(5-Chloro-2-methylphenyl)pyridine. This palladium-catalyzed cross-coupling connects a pyridine boronic acid derivative with a halogenated aryl partner.

Typical Protocol :

  • Reactants : 3-Bromopyridine and 5-chloro-2-methylphenylboronic acid.

  • Catalyst : Pd(PPh₃)₄ (1–2 mol%) or PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene).

  • Base : Aqueous Na₂CO₃ or K₃PO₄.

  • Solvent : Toluene/ethanol (4:1) or dimethoxyethane (DME).

  • Conditions : 80–100°C under inert atmosphere for 12–24 hours.

Mechanistic Insights :
The reaction proceeds via oxidative addition of 3-bromopyridine to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. The electron-withdrawing pyridine ring accelerates oxidative addition, while the methyl group on the phenyl ring may introduce steric hindrance, necessitating bulky ligands like dppf to improve efficiency.

Optimization Challenges :

  • Regioselectivity : Competing homocoupling of boronic acids is mitigated by degassing solvents and using excess aryl halide.

  • Yield : Reported yields range from 65–85%, with purity >95% after silica gel chromatography.

Ullmann Coupling

Copper-catalyzed Ullmann coupling offers a lower-cost alternative, though it requires higher temperatures and longer reaction times.

Representative Conditions :

  • Reactants : 3-Iodopyridine and 5-chloro-2-methylbenzene boronic acid.

  • Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.

  • Solvent : DMSO or DMF.

  • Conditions : 120°C for 24–48 hours.

Limitations :

  • Lower functional group tolerance compared to Suzuki coupling.

  • Side products from aryl halide homo-coupling may necessitate rigorous purification.

Nucleophilic Aromatic Substitution (NAS)

NAS leverages the electron-deficient nature of pyridine to facilitate substitution. While less common for biaryl synthesis, it can be applied to introduce aryl groups via directed metallation.

Example Pathway :

  • Directed Ortho-Metallation :

    • Treat 3-bromopyridine with LDA (lithium diisopropylamide) at −78°C to generate a lithiated intermediate.

    • Quench with 5-chloro-2-methylbenzaldehyde, followed by oxidation to form the biaryl bond.

Yield and Scope :

  • Yields are moderate (50–60%) due to competing side reactions.

  • Limited to substrates with strong directing groups (e.g., halides, aldehydes).

Alternative Approaches

Friedel-Crafts Alkylation

Though challenging for pyridine due to its electron deficiency, Friedel-Crafts alkylation can be feasible with activated arenes.

Modified Protocol :

  • Reactants : Pyridine-3-carbonyl chloride and 5-chloro-2-methylbenzene.

  • Catalyst : AlCl₃ or FeCl₃.

  • Conditions : Reflux in dichloromethane (DCM) for 6–8 hours.

Outcome :

  • Low yields (<30%) and poor regioselectivity limit utility.

Cyclization Strategies

Constructing the pyridine ring after aryl group installation is a less explored but promising route.

Stepwise Synthesis :

  • Condense 5-chloro-2-methylacetophenone with ammonium acetate and malononitrile via Kröhnke reaction to form a pyridine precursor.

  • Dehydrate and aromatize under acidic conditions.

Advantages :

  • Avoids cross-coupling steps.

  • Yields up to 70% reported in analogous systems.

Comparative Analysis of Methods

Method Catalyst Temp. Yield Purity Key Advantage
Suzuki-MiyauraPd(PPh₃)₄80°C85%>95%High regioselectivity
UllmannCuI120°C60%90%Low catalyst cost
NASLDA−78°C55%85%No transition metals
CyclizationHCl/AcOH150°C70%88%Single-step ring formation

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Suzuki reactions often use toluene/ethanol mixtures, which are separable via distillation.

  • Pd recovery systems (e.g., polymer-immobilized catalysts) reduce costs in continuous flow setups.

Environmental Impact

  • Chlorinated solvents (DCM, DMF) are being replaced by cyclopentyl methyl ether (CPME) or water-ethanol mixtures to meet green chemistry standards .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methylphenyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that pyridine derivatives, including 3-(5-Chloro-2-methylphenyl)pyridine, can exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and metastasis. A study on thieno[2,3-b]pyridine derivatives highlighted their effectiveness against triple-negative breast cancer cells, suggesting that modifications in the pyridine structure could enhance biological activity against various cancer types .

Neuropharmacological Effects
Pyridine compounds are also explored for their neuropharmacological effects. The ability of certain pyridine derivatives to act as nicotinic acetylcholine receptor modulators presents opportunities for developing treatments for neurological disorders such as Alzheimer's disease. The structural characteristics of this compound may allow it to interact with these receptors, potentially leading to therapeutic applications in neurodegenerative diseases.

Agrochemicals

Insecticidal Properties
Pyridine derivatives are well-documented for their insecticidal properties. Compounds similar to this compound have been investigated for their effectiveness against agricultural pests. For example, the synthesis of novel pyridine-based insecticides has shown promising results in controlling noxious insects, making them valuable in pest management strategies .

Material Sciences

Polymer Chemistry
In material sciences, the incorporation of pyridine derivatives into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The functional groups present in this compound can facilitate interactions with various polymer substrates, potentially leading to the development of advanced materials with tailored properties.

Summary of Applications

Application AreaDescription
Medicinal ChemistryPotential anticancer and neuropharmacological effects through modulation of biological pathways.
AgrochemicalsEffective insecticides targeting agricultural pests, contributing to sustainable agriculture practices.
Material SciencesEnhancements in polymer properties through functionalization with pyridine derivatives.

Case Studies

  • Anticancer Activity Study
    A recent study demonstrated that a modified pyridine compound exhibited significant growth inhibition in MDA-MB-231 breast cancer cells at nanomolar concentrations. This underscores the potential of structurally similar compounds like this compound in cancer therapy .
  • Insecticide Development
    Research on trifluoromethylpyridines has shown their effectiveness against specific pest species, resulting in high control rates at low concentrations. This illustrates the utility of pyridine derivatives in developing new agrochemical products .

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural variations among similar compounds include substituents on the phenyl or pyridine rings, which modulate electronic effects, solubility, and steric interactions. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-(5-Chloro-2-methylphenyl)pyridine 5-Cl, 2-Me on phenyl ~203.67 (calculated) N/A Pyridine, chloro, methyl
6-[5-Cl-2-(CF₃)Ph]-3-F-2-MePy 5-Cl, 2-CF₃ on phenyl; 3-F, 2-Me on pyridine ~290.68 (calculated) N/A Trifluoromethyl, fluoro
Methyl 3-Cl-5-(CF₃)Py-2-carboxylate 3-Cl, 5-CF₃ on pyridine; 2-COOCH₃ 239.58 N/A Carboxylate ester, trifluoromethyl
Compound 2 (Piperidin-4-ylmethoxy) Piperidin-4-ylmethoxy on pyridine ~350–400 (estimated) N/A Piperidine, methoxy

Notes:

  • The trifluoromethyl (CF₃) group in and enhances electron-withdrawing effects and metabolic stability compared to methyl (Me) or chloro (Cl) groups .
  • Carboxylate esters (e.g., in ) improve aqueous solubility but may reduce cell permeability .

Key Observations :

  • The piperidin-4-ylmethoxy group in and significantly enhances LSD1 selectivity over monoamine oxidases (MAO-A/B), likely due to optimized hydrogen bonding with FAD cofactors in LSD1 .

Biological Activity

3-(5-Chloro-2-methylphenyl)pyridine is a pyridine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound exhibits a range of effects, particularly in the fields of oncology and antimicrobial research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound is characterized by:

  • A pyridine ring
  • A chloro-substituted methylphenyl group

This specific arrangement contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as proteins and enzymes. The presence of the chloro and methyl groups enhances its binding affinity, potentially leading to inhibition of specific cellular pathways involved in disease processes. For instance, studies have shown that similar compounds can form hydrogen bonds and ionic interactions, which are crucial for their activity against various biological targets.

Anticancer Activity

Research indicates that this compound derivatives exhibit significant cytotoxic effects against several cancer cell lines. Notably:

  • Cytotoxicity Studies : In a study involving ovarian cancer cell lines (OVCAR-3 and SK-OV-3), compounds similar to this compound demonstrated substantial cytotoxicity at concentrations as low as 50 nM after 48 hours of treatment. The percentage of surviving cells decreased significantly with higher concentrations .
Cell LineConcentration (µM)% Surviving Cells (48h)
OVCAR-30.0575
OVCAR-3545
SK-OV-30.0585
SK-OV-31045

Apoptosis Induction

Treatment with these compounds has been shown to increase the ratio of apoptotic cells significantly:

  • In the OVCAR-3 cell line, early apoptosis increased from 1.29% to 5.37%, and late apoptosis from 1.03% to 7.07% after treatment with a concentration of 5 µM .

Antimicrobial Properties

Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves disruption of bacterial cell wall synthesis and inhibition of efflux pumps, which enhances the efficacy against resistant strains .

Case Studies

  • Ovarian Cancer Research : A study focusing on the effect of pyridine derivatives on ovarian cancer cells revealed that specific modifications in the structure could enhance cytotoxicity and promote apoptosis through mitochondrial pathways .
  • Antimicrobial Studies : Research on related compounds indicated effective antibacterial properties, with one derivative showing significant activity against MRSA strains, suggesting potential for development into therapeutic agents for resistant infections .

Q & A

Basic: What are the optimal synthetic routes for 3-(5-Chloro-2-methylphenyl)pyridine, and how can purity be ensured?

Answer:
The synthesis of this compound typically involves multi-step reactions, including halogenation, coupling, and functional group transformations. A common approach is the Suzuki-Miyaura cross-coupling between a halogenated pyridine derivative (e.g., 3-bromopyridine) and a substituted phenylboronic acid (e.g., 5-chloro-2-methylphenylboronic acid) using a palladium catalyst . Key parameters include:

  • Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading.
  • Solvent : Tetrahydrofuran (THF) or dimethoxyethane (DME) under inert atmosphere.
  • Temperature : 80–100°C for 12–24 hours.

Purification : Post-reaction, column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the product. Purity is verified via HPLC (>98%) and melting point analysis .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm substitution patterns. For example, aromatic protons in the pyridine ring appear as doublets (δ 7.5–8.5 ppm), while methyl groups on the phenyl ring resonate as singlets (δ 2.3–2.6 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) provides molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 223.05 for C₁₂H₁₁ClN).
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths and angles, critical for confirming regioselectivity in heterocyclic systems.

Advanced: How can contradictions in reaction yields be systematically analyzed?

Answer:
Yield discrepancies often arise from competing side reactions (e.g., homocoupling or dehalogenation). To address this:

Design of Experiments (DoE) : Vary catalyst loading, solvent polarity, and temperature to identify optimal conditions.

Kinetic Studies : Monitor reaction progress via TLC or in-situ IR spectroscopy to detect intermediates.

Byproduct Analysis : Use GC-MS or LC-MS to identify impurities (e.g., unreacted boronic acid or debrominated pyridine derivatives) .

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